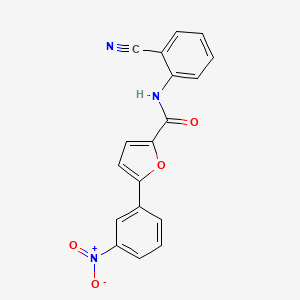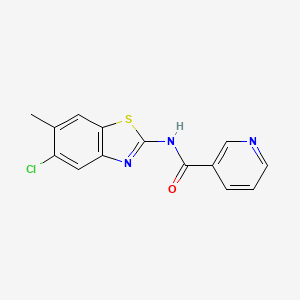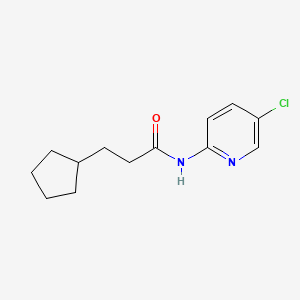
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising compound for use in a variety of research fields.
作用机制
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the activity of inflammatory mediators such as cytokines and chemokines. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects in animal and cell culture studies. These effects include reducing oxidative stress and inflammation, protecting against neuronal damage, reducing blood pressure, and improving endothelial function. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have a protective effect against ischemia-reperfusion injury in the heart.
实验室实验的优点和局限性
One advantage of using N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea in lab experiments is its relatively low cost and availability. Additionally, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to be relatively non-toxic, although more research is needed to fully understand its safety profile. One limitation of using N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea is its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanisms by which N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea exerts its antioxidant and anti-inflammatory effects, which may have implications for the development of new therapies for a variety of diseases. Finally, more research is needed to fully understand the safety and toxicity profile of N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea, particularly in humans.
合成方法
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea can be synthesized using a variety of methods, including the reaction of N,N-diallylthiourea with 2-methoxy-5-methylphenyl isothiocyanate, or the reaction of N,N-diallylthiourea with 2-methoxy-5-methylphenyl isocyanate followed by treatment with thiourea. The resulting compound is a white crystalline solid that is soluble in water and ethanol.
科学研究应用
N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been studied for its potential applications in a variety of research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to reduce oxidative stress and inflammation in the heart, which may have implications for the treatment of heart disease. In cancer research, N,N-diallyl-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have anticancer properties, although more research is needed to fully understand its potential in this area.
属性
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-5-9-17(10-6-2)15(19)16-13-11-12(3)7-8-14(13)18-4/h5-8,11H,1-2,9-10H2,3-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTOPAAHVDDUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
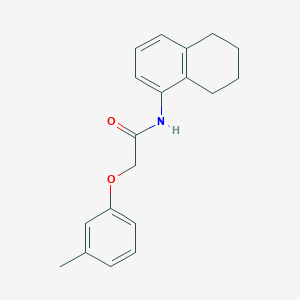
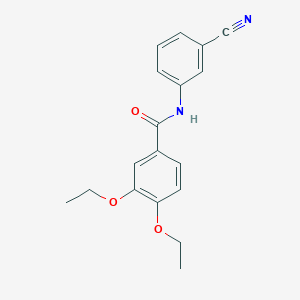
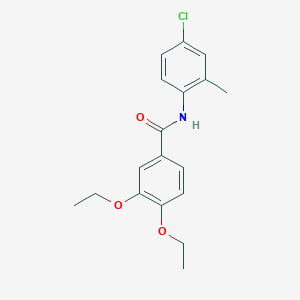

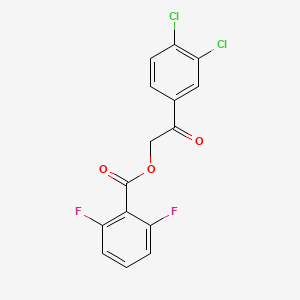
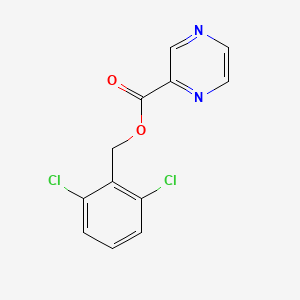
![5-{1-[(4-fluorophenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5838211.png)
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5838224.png)
